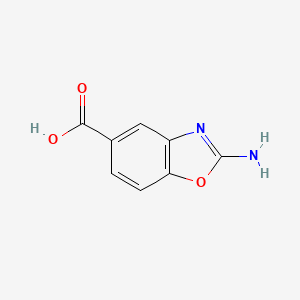

2-amino-1,3-benzoxazole-5-carboxylic acid

Description

Overview of Heterocyclic Compounds in Academic Research

Heterocyclic compounds are a vast and vital class of organic molecules characterized by their cyclic structure containing at least one atom other than carbon within the ring. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. This structural feature is fundamental to the chemistry of life, with heterocyclic rings forming the core of numerous biomolecules, including nucleic acids (DNA and RNA), vitamins, and hormones.

In academic and industrial research, heterocyclic chemistry is a cornerstone of drug discovery and materials science. A significant percentage of pharmaceuticals currently on the market contain heterocyclic scaffolds, highlighting their importance in medicinal chemistry. Their diverse structures allow them to interact with a wide array of biological targets with high specificity, leading to their use in developing treatments for a broad spectrum of diseases.

The Benzoxazole (B165842) Core in Contemporary Chemical and Medicinal Research

Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. This bicyclic heterocyclic system is a prominent scaffold in medicinal chemistry due to its planarity and ability to participate in various molecular interactions. rsc.org The benzoxazole motif is present in a number of natural products and has been extensively utilized as a foundational structure for the design and synthesis of new therapeutic agents.

The rigid structure of the benzoxazole core is considered a valuable feature in the design of molecules targeting specific biological receptors. Derivatives of benzoxazole have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov This has led to sustained interest in the synthesis of novel benzoxazole derivatives and the exploration of their structure-activity relationships in the quest for new and more effective drugs.

Specific Focus on 2-Amino-1,3-benzoxazole-5-carboxylic Acid in Scholarly Investigations

While the broader class of 2-aminobenzoxazoles has been the subject of considerable study, specific scholarly investigations focused solely on this compound are limited in publicly available scientific literature. However, its structure suggests significant research potential by combining the key features of the 2-aminobenzoxazole (B146116) scaffold with a carboxylic acid functional group. The presence of the carboxylic acid group at the 5-position can influence the molecule's solubility, polarity, and ability to interact with biological targets through hydrogen bonding or as a metal chelator. For instance, research on related structures has indicated that the presence of an acetic acid group at the fifth position of the benzoxazole moiety can enhance cytotoxic activity against certain cancer cell lines. rsc.org

The synthesis of 2-aminobenzoxazoles can be achieved through several routes. A common method involves the cyclization of 2-aminophenols with a cyanating agent. nih.gov Alternative, more recent methods avoid highly toxic reagents like cyanogen (B1215507) bromide and instead utilize agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. nih.gov Another approach is the intramolecular Smiles rearrangement starting from benzoxazole-2-thiol. acs.org It is plausible that this compound could be synthesized from 3-amino-4-hydroxybenzoic acid, which would provide the necessary precursors for both the benzoxazole ring and the carboxylic acid moiety.

Given the lack of specific data for the title compound, the table below presents information for a structurally related compound, 2-Methyl-1,3-benzoxazole-5-carboxylic acid, to provide some context for its potential physicochemical properties.

Table 1: Physicochemical Properties of a Related Benzoxazole Derivative

| Property | Value |

|---|---|

| Compound Name | 2-Methyl-1,3-benzoxazole-5-carboxylic acid |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.2 g/mol |

| CAS Number | 90322-32-0 |

Data sourced from publicly available chemical databases for a structurally similar compound and is for illustrative purposes only. labsolu.ca

The continued exploration of benzoxazole derivatives in medicinal chemistry suggests that compounds like this compound remain viable candidates for future investigation as potential bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSPGGFTQAEPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345958-13-6 | |

| Record name | 2-amino-1,3-benzoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization in 2 Amino 1,3 Benzoxazole 5 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen and carbon atoms.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) provides critical information about the number, connectivity, and environment of hydrogen atoms in the molecule. For 2-amino-1,3-benzoxazole-5-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring, as well as exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts (δ) and splitting patterns are dictated by their position relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group. The proton on the carboxylic acid group is characteristically found far downfield (typically >10 ppm) and is often a broad singlet. libretexts.org Similarly, the amino group protons present a broad signal that can vary in chemical shift depending on solvent and concentration.

While specific data for the acid is scarce, analysis of the related compound, Methyl-2-aminobenzoxazole-5-carboxylate, shows aromatic protons in the range of 7.4-8.0 ppm. jetir.org A similar range would be anticipated for the carboxylic acid derivative.

Table 1: Expected ¹H-NMR Chemical Shifts (δ) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.3 - 8.1 | m (multiplet) |

| -NH₂ | Variable, broad | s (singlet) |

| -COOH | >10, broad | s (singlet) |

Note: Data are predicted based on general principles and analysis of related structures. jetir.orglibretexts.org

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon skeleton. The spectrum for this compound would feature signals for the eight distinct carbon atoms. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (165-185 ppm). libretexts.org The carbons of the benzoxazole ring system have characteristic shifts influenced by the fused oxygen and nitrogen atoms. mdpi.com

Table 2: Expected ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 - 175 |

| C2 (Amine-substituted) | ~160 - 168 |

| Aromatic & Heterocyclic Cs | ~110 - 155 |

Note: Data are predicted based on general principles and analysis of related benzazole structures. mdpi.comwisc.edu

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The FT-IR spectrum of this compound would display several characteristic absorption bands.

Key expected vibrations include a very broad O-H stretch from the hydrogen-bonded carboxylic acid group (around 2500-3300 cm⁻¹), which often overlaps with C-H stretching bands. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid would produce a strong, sharp peak around 1700 cm⁻¹. The amino group (-NH₂) typically shows two N-H stretching bands in the 3300-3500 cm⁻¹ region. Other significant peaks correspond to the C=N and C-O stretching of the benzoxazole ring and the C=C stretching of the aromatic ring. The structures of newly synthesized related compounds are often confirmed by FT-IR analysis. ijrdst.orgresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amino Group | N-H stretch | 3300 - 3500 (medium) |

| Carboxylic Acid | C=O stretch | ~1700 (strong) |

| Benzoxazole Ring | C=N stretch | ~1630 - 1660 (medium) |

| Aromatic Ring | C=C stretch | ~1450 - 1600 (variable) |

| Benzoxazole Ring | C-O stretch | ~1200 - 1270 (strong) |

Note: Data are predicted based on typical functional group absorption regions. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₆N₂O₃), the calculated molecular weight is approximately 178.15 g/mol .

In an MS experiment, the molecule would be expected to show a molecular ion peak (M⁺) at m/z ≈ 178. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) or the entire carboxyl group as CO₂ (44 amu). researchgate.net Analysis of related amide and carbohydrazide (B1668358) derivatives has been successfully used to confirm their structures via mass spectrometry. ijrdst.orgjetir.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly its system of conjugated π-electrons. The benzoxazole ring system is a chromophore that absorbs strongly in the UV region. Studies on related 2-(hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λₘₐₓ) ranging from 336 to 374 nm. scielo.br It is expected that this compound would also absorb in this region due to the electronic transitions (e.g., π → π*) within its conjugated system. The exact absorption maximum would be influenced by the amino and carboxylic acid substituents on the ring.

Elemental Analysis and Chromatographic Methods for Purity Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is compared against the calculated theoretical percentages to verify the empirical formula. For C₈H₆N₂O₃, the theoretical composition is approximately 53.94% C, 3.39% H, and 15.72% N. Published studies on similar compounds, such as 2-(4-Aminophenyl)-1,3-benzoxazole, routinely use elemental analysis to confirm the successful synthesis of the target molecule. researchgate.net

Chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound. nih.gov These techniques separate the target compound from any starting materials, byproducts, or other impurities, ensuring that the material being characterized is a single, pure substance.

Advanced Theoretical and Computational Studies of 2 Amino 1,3 Benzoxazole 5 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Studies on analogous compounds, such as 5-benzoxazolecarboxylic acid, have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to explore their electronic properties and chemical reactivity. dergipark.org.trbeun.edu.tr These calculations are fundamental for understanding the molecule's behavior at a quantum level. dergipark.org.tr

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. dergipark.org.tr

For the related compound, 5-benzoxazolecarboxylic acid, the HOMO is primarily located over the benzoxazole (B165842) ring, while the LUMO is distributed across the entire molecule. dergipark.org.trresearchgate.net The calculated HOMO, LUMO, and energy gap values for 5-benzoxazolecarboxylic acid are presented in the table below. dergipark.org.trbeun.edu.tr A smaller energy gap suggests a higher reactivity. dergipark.org.tr

| Parameter | Value (eV) for 5-Benzoxazolecarboxylic Acid |

| EHOMO | -6.83 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.68 |

Data calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. dergipark.org.trbeun.edu.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. dergipark.org.trresearchgate.net

In the MEP analysis of 5-benzoxazolecarboxylic acid, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid group and the oxygen and nitrogen atoms of the benzoxazole ring, indicating these are the most likely sites for electrophilic attack. dergipark.org.trresearchgate.net The blue regions, representing the most positive potential, are found around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group, marking them as sites for nucleophilic attack. dergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and intramolecular interactions within a molecule. dergipark.org.tr It examines the stabilization energies (E(2)) arising from the interactions between donor (filled) and acceptor (unfilled) orbitals, which are indicative of the strength of hyperconjugative interactions. dergipark.org.trresearchgate.net

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to understand how a ligand, such as a benzoxazole derivative, might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular docking studies on various 2-substituted benzoxazole derivatives have been performed to predict their binding modes and affinities with different biological targets. nih.govresearchgate.net These studies help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the stability of the ligand-receptor complex. mdpi.com The binding affinity is often expressed as a docking score, where a more negative value typically indicates a stronger binding interaction. researchgate.net For instance, docking studies of certain benzoxazole derivatives against the suppressor of cytokine signaling 2 (SOCS-2) protein have shown stable complex formation, suggesting their potential as anti-cancer agents. researchgate.net

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial agents. nih.govbenthamdirect.com Molecular docking studies have suggested that the antibacterial activity of several 2-substituted benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.govbenthamdirect.com These derivatives are proposed to bind to the ATP-binding site of the GyrB subunit, thereby inhibiting the enzyme's function. nih.gov The binding is typically stabilized by hydrogen bonds with key amino acid residues in the active site, such as Asp73, and water-mediated interactions. nih.gov

Cyclooxygenase-2 (COX-2): The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. rsc.orgresearchgate.net Molecular docking studies of novel 1,4-benzoxazine derivatives have been conducted to explore their binding modes within the active site of COX-1 and COX-2 isoenzymes. rsc.org These studies help in identifying potential selective COX-2 inhibitors. rsc.orgresearchgate.net The docking results for certain derivatives showed interactions with key residues like Tyr385 and Arg120 in the COX-2 active site, which are crucial for inhibitory activity. japer.in The binding of these inhibitors is often characterized by hydrogen bonding and hydrophobic interactions within the enzyme's active site. rsc.orgjaper.in

The table below summarizes representative docking scores for different classes of benzoxazole derivatives against these enzymes from various studies.

| Derivative Class | Target Enzyme | Docking Score Range (kcal/mol) | Key Interacting Residues |

| 2-Substituted Benzoxazoles | E. coli DNA Gyrase | -6.0 to -6.7 | Asp73, Arg136 |

| 1,4-Benzoxazine Derivatives | Cyclooxygenase-2 (COX-2) | Not specified in score, but potent inhibition observed | Tyr385, Arg120 |

Note: The docking scores and interacting residues are representative examples from studies on derivatives and may not be directly applicable to 2-amino-1,3-benzoxazole-5-carboxylic acid. nih.govrsc.org

Computational Insights into Receptor Modulation Mechanisms

Computational studies, particularly molecular docking, have been instrumental in elucidating how benzoxazole derivatives modulate the activity of their biological targets. These techniques simulate the binding of a ligand to the active site of a receptor, predicting the preferred orientation and affinity. This information is crucial for understanding the structure-activity relationship (SAR) and designing more potent inhibitors.

For instance, in studies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis, molecular docking has been used to understand the binding modes of various benzoxazole derivatives. rsc.orgnih.gov These simulations identify key amino acid residues within the receptor's binding pocket that are crucial for stabilizing the inhibitor. rsc.org Interactions such as hydrogen bonds and steric or electrostatic forces are pinpointed as the main drivers for the binding of the inhibitor to the receptor. rsc.org Similarly, docking studies of benzoxazole derivatives with DNA gyrase, an essential bacterial enzyme, have helped to explain their antimicrobial activity by revealing how these compounds interact with the chlorobiocin binding site. nih.gov

In another example, the binding affinity of nitrogen-substituted benzoxazole derivatives to the GABA_Diazepam receptor site was assessed using molecular docking. researchgate.net The results, measured in binding scores (MMGBSA), ranged from -34.30 to -56.22 kcal/mol, indicating strong potential interactions. researchgate.net Key amino acid residues like MET286, PHE289, VAL290, and ASN265 were identified as vital for stabilizing the compounds within the binding site. researchgate.net Such detailed interaction maps provide a structural basis for the observed biological activities and guide further chemical modifications to enhance receptor modulation.

Table 1: Key Amino Acid Interactions for Benzoxazole Derivatives with Various Receptors

| Receptor Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 | Hydrogen Bonding, Steric, Electrostatic | rsc.org |

| DNA Gyrase | Not specified | Intermolecular Interactions | nih.gov |

| GABA_Diazepam Site | MET286, PHE289, VAL290, ASN265 | Compound Stabilization | researchgate.net |

| Thymidylate Synthase | LYS169A | Conventional H-bonds, Hydrophobic, Electrostatic | ijpsdronline.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. rsc.orgrsc.org MD simulations are crucial for validating the binding poses predicted by docking and for assessing the stability of the interactions under physiological conditions. researchgate.net

In the context of benzoxazole research, MD simulations have been applied to study inhibitors bound to targets like VEGFR-2. rsc.orgrsc.org These simulations can confirm that the inhibitor remains stably bound within the active site and can highlight the flexibility of both the ligand and the receptor. researchgate.net By calculating the binding free energies, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), researchers can gain a more accurate estimation of the binding affinity, which often correlates well with experimental inhibitory activity. rsc.orgresearchgate.net Furthermore, MD simulations have been employed to investigate the stability of benzoxazole derivatives in aqueous environments, which is essential for understanding their behavior in biological systems. uns.ac.rs The results from these simulations provide a deeper understanding of the dynamic nature of molecular recognition and the factors contributing to the stability of ligand-receptor complexes. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org For benzoxazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer, antimicrobial, and anti-inflammatory activities. ijpsdronline.comtandfonline.comnih.gov

These models are built using a "training set" of compounds with known activities and then validated using an external "test set". nih.gov The models utilize various molecular descriptors—physicochemical properties such as electronic, thermodynamic, and spatial parameters—to quantify the structural features of the molecules. scholarsresearchlibrary.com

For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of benzoxazole derivatives targeting cancer cell lines. rsc.orgnih.gov These models generate contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish biological activity. rsc.orgnih.gov Statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred) are used to assess the robustness and predictive power of the generated models. tandfonline.comresearchgate.net Successful QSAR models serve as powerful predictive tools, enabling the rapid in silico screening of virtual libraries of compounds and prioritizing the synthesis of candidates with the highest predicted potency. wisdomlib.orgchemijournal.com

Table 2: Statistical Validation of 3D-QSAR Models for Benzoxazole Derivatives

| Model Type | Target/Cell Line | q² (Leave-one-out) | r² (Conventional) | r²pred (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | Anti-inflammatory | 0.753 | 0.975 | 0.788 | tandfonline.comtandfonline.com |

| CoMSIA | Anti-inflammatory | 0.646 | 0.983 | 0.663 | tandfonline.comtandfonline.com |

| CoMFA | HepG2 (Anticancer) | 0.509 | - | 0.5128 | rsc.orgnih.gov |

| CoMSIA | HepG2 (Anticancer) | 0.711 | - | 0.6198 | rsc.orgnih.gov |

| CoMSIA | MCF-7 (Anticancer) | 0.669 | - | 0.6577 | rsc.orgnih.gov |

| 3D-QSAR | Antidiabetic | 0.72 | 0.9686 | - | researchgate.netchemijournal.com |

Broader In Silico Methodologies in Benzoxazole Research

The computational toolkit applied to benzoxazole research extends beyond the core methods of docking, MD, and QSAR. A significant area of focus is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ymerdigital.comnih.gov These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail in later clinical trials due to poor pharmacokinetic profiles or toxicity. ymerdigital.com Computational tools can estimate properties like solubility, permeability, and potential for cardiotoxicity, helping to ensure that synthesized compounds have good drug-like characteristics. researchgate.netnih.gov

Furthermore, advanced quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of benzoxazole derivatives. uns.ac.rs These calculations can determine parameters like highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the reactivity and stability of the molecules. lookchem.com The combination of these diverse in silico methodologies provides a comprehensive understanding of the chemical and biological properties of benzoxazole derivatives, significantly accelerating the process of designing and discovering new therapeutic agents. tandfonline.comacs.org

Biological Activity and Structure Activity Relationship Sar Studies of 2 Amino 1,3 Benzoxazole 5 Carboxylic Acid Derivatives

Antimicrobial Research Applications

The 2-aminobenzoxazole (B146116) scaffold has been identified as a promising pharmacophore for the development of novel antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives for their ability to combat various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 2-amino-1,3-benzoxazole-5-carboxylic acid have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The core structure allows for various substitutions, which significantly influence the potency and selectivity of these compounds.

Research has shown that the introduction of different substituents on the benzoxazole (B165842) ring system can modulate the antibacterial efficacy. For instance, a study investigating 2-substituted benzoxazole derivatives revealed that many of these compounds exhibit potent antibacterial activities, particularly against Escherichia coli. tandfonline.com Another study synthesized a series of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives and found that a compound with a 4-methoxy phenyl substituent displayed promising antimicrobial activity. researchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. While specific MIC values for a wide range of this compound derivatives are dispersed throughout the literature, the data indicates that strategic structural modifications can lead to compounds with significant antibacterial potential.

Table 1: Antibacterial Activity of Selected 2-Aminobenzoxazole Derivatives

| Compound ID | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 21 | 2-N-phenyl group | Escherichia coli | Potent at 25 | tandfonline.com |

| Compound 18 | 2-phenyl group | Escherichia coli | Potent at 25 | tandfonline.com |

| VId | 2-mercapto-N-(4-methoxy-phenyl) | Various bacteria | Promising activity | researchgate.net |

| Compound 47 | 5-methoxy, 3,4-disubstituted phenyl | Pseudomonas aeruginosa | 0.25 | mdpi.com |

| Compound 47 | 5-methoxy, 3,4-disubstituted phenyl | Enterococcus faecalis | 0.5 | mdpi.com |

Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have emerged as a promising class of antifungal agents. Several studies have highlighted their efficacy against a variety of fungal pathogens, including those affecting plants and humans.

One study designed and synthesized three series of 2-aminobenzoxazole derivatives and evaluated their antifungal activities against eight phytopathogenic fungi. Many of the synthesized compounds exhibited excellent and broad-spectrum antifungal activities. mdpi.com For example, compounds 3a , 3b , 3c , 3e , 3m , and 3v from this study displayed potent antifungal activity with EC₅₀ values ranging from 1.48 to 16.6 µg/mL, which was superior to the positive control, hymexazol. mdpi.com Another investigation into 3-(2-benzoxazol-5-yl)alanine derivatives found that almost half of the studied compounds possessed antifungal properties, including activity against the human pathogen Candida albicans.

The structure-activity relationship studies in this area suggest that the nature and position of substituents on the benzoxazole ring are critical for antifungal potency.

Table 2: Antifungal Activity of Selected 2-Aminobenzoxazole Derivatives

| Compound ID | Fungal Strain | IC₅₀/EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 5a | Fusarium solani | 4.34-17.61 | nih.gov |

| 5b | Fusarium solani | 4.34-17.61 | nih.gov |

| 5h | Fusarium solani | 4.34 | nih.gov |

| 5i | Fusarium solani | 4.34-17.61 | nih.gov |

| 3a | Various phytopathogenic fungi | 1.48-16.6 | mdpi.com |

| 3b | Various phytopathogenic fungi | 1.48-16.6 | mdpi.com |

| 3c | Various phytopathogenic fungi | 1.48-16.6 | mdpi.com |

| 3e | Various phytopathogenic fungi | 1.48-16.6 | mdpi.com |

| 3m | Various phytopathogenic fungi | 1.48-16.6 | mdpi.com |

| 3v | Various phytopathogenic fungi | 1.48-16.6 | mdpi.com |

| Compound 1 | Candida krusei | 15.6 | nih.gov |

| Compound 1 | Candida albicans | 62.5 | nih.gov |

| Compound 1 | Candida tropicalis | 125.0 | nih.gov |

Elucidation of Molecular Mechanisms of Antimicrobial Action

Understanding the molecular mechanisms by which this compound derivatives exert their antimicrobial effects is crucial for the rational design of more effective therapeutic agents. Research in this area has pointed to several potential enzymatic and cellular targets.

A primary mechanism of antibacterial action for many heterocyclic compounds, including benzoxazoles, is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. This enzyme is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for selective toxicity. tandfonline.com

Molecular docking studies have suggested that 2-substituted benzoxazole derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death. tandfonline.com This inhibitory activity is a key contributor to the antibacterial profile of these compounds.

Beyond DNA gyrase, other cellular components have been implicated in the antimicrobial activity of benzoxazole derivatives. For instance, in the context of antifungal activity, it has been suggested that these compounds may interfere with the plasma membrane of fungal cells. nih.gov One study indicated that the biological activity of a benzoxazole derivative occurs at the plasma membrane in C. albicans. nih.gov In silico studies have also pointed towards the potential inhibition of HSP90 and aldehyde dehydrogenase as contributing to the antifungal effect. nih.gov

Anticancer Research Applications

The 2-aminobenzoxazole scaffold is also a prominent feature in the design of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.

The antiproliferative activity of these compounds is often attributed to their ability to interact with and inhibit key enzymes and signaling pathways involved in cancer cell growth and survival. For example, some benzoxazole derivatives have been shown to act as inhibitors of carbonic anhydrases, which are upregulated in several hypoxic tumors. nih.gov

Structure-activity relationship studies have revealed that the substitution pattern on both the benzoxazole and appended aromatic rings significantly influences the anticancer potency. For instance, a study on coumarin-benzoxazole hybrids found that the incorporation of a chlorine atom on the coumarin (B35378) moiety led to the strongest antiproliferative agent in the series. mdpi.com Another study on 2,5-disubstituted benzoxazoles highlighted that certain derivatives exhibited potent cytotoxic effects against human lung cancer cells.

Table 3: Anticancer Activity of Selected 2-Aminobenzoxazole Derivatives

| Compound ID | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8e | Multidrug-resistant cell lines | 2.6 - 5.1 | mdpi.com |

| 2-amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | 0.4 | researchgate.net |

| 2-(2-hydroxyphenyl)benzoxazole analogs | MCF-7 (Breast), A549 (Lung) | 5-20 | researchgate.net |

| 4ac | Various phytopathogenic fungi | >50% inhibition | |

| 4bc | Various phytopathogenic fungi | >50% inhibition | |

| 4ah | Mycosphaerella melonis | 76.4% inhibition |

Investigation of Cytotoxic Effects on Cancer Cell Lines

Derivatives of the benzoxazole core structure have demonstrated notable cytotoxic effects across a range of human cancer cell lines. nih.govresearchgate.net Research has shown that modifications to the benzoxazole scaffold can lead to potent antiproliferative agents. nih.gov For instance, a new series of benzoxazole derivatives synthesized from 2-mercaptobenzoxazole (B50546) displayed moderate to strong cytotoxic effects against four human cancer cell lines. researchgate.net

Key findings from various studies include:

Vorinostat (B1683920) analogs containing a benzoxazole ring were evaluated for their antiproliferative activity on human cancer cell lines A549 (lung), Caco-2 (colorectal), and SF268 (central nervous system). One compound, GK601, which replaced the phenyl ring of vorinostat with a benzoxazole ring, was identified as the most potent inhibitor of cell growth, with IC50 values ranging from 1.2 to 2.1 μM, similar to vorinostat itself. nih.gov

Other studies have documented the cytotoxicity of benzoxazole derivatives against breast cancer cells (MCF-7), liver cancer cells (HepG2), and colorectal cancer cells (HCT-116). nih.gov

Specifically, compounds 11 and 12, derived from 2-mercaptobenzoxazole, showed strong cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values of 5.5 µg/ml and 5.6 µg/ml, respectively. researchgate.net

These findings highlight the potential of the 2-aminobenzoxazole scaffold as a basis for the development of new anticancer agents. The position and nature of substituents on the benzoxazole ring are crucial for determining the cytotoxic potency and selectivity. nih.gov

| Compound Class/Name | Cancer Cell Line | Reported IC50 Value | Source |

|---|---|---|---|

| GK601 (Vorinostat analog) | A549 (Lung) | 1.2-2.1 μΜ | nih.gov |

| GK601 (Vorinostat analog) | Caco-2 (Colorectal) | 1.2-2.1 μΜ | nih.gov |

| GK601 (Vorinostat analog) | SF268 (CNS) | 1.2-2.1 μΜ | nih.gov |

| Compound 11 (2-mercaptobenzoxazole derivative) | HepG2 (Hepatocellular Carcinoma) | 5.5±0.22 μg/ml | researchgate.net |

| Compound 12 (2-mercaptobenzoxazole derivative) | MCF-7 (Breast Cancer) | 5.6±0.32 μg/ml | researchgate.net |

Enzyme Inhibition in Oncogenic Pathways (e.g., Cyclooxygenase-2, Heat Shock Protein 90)

The anticancer activity of benzoxazole derivatives is often linked to their ability to inhibit key enzymes involved in oncogenic pathways.

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a significant target in cancer therapy because it is responsible for producing prostaglandins (B1171923) that promote inflammation and cell proliferation. nano-ntp.comderpharmachemica.com Several series of 2-aminobenzoxazole-5-carboxylate derivatives have been synthesized and investigated for their ability to inhibit human COX-2. nano-ntp.comderpharmachemica.comjocpr.com In one study, the IC50 values of the synthesized compounds were found to be comparable to the reference standard, Celecoxib. nano-ntp.com Another study found that certain methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were highly selective towards COX-2 over COX-1. derpharmachemica.com

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for tumor cell growth and survival. nih.govfrontiersin.org Its inhibition is a promising strategy in cancer treatment. nih.gov Small-molecule benzisoxazole and 2-aminobenzamide (B116534) derivatives have been identified as Hsp90 inhibitors. nih.govnih.govnovartis.com These compounds bind to the ATP binding pocket of Hsp90, leading to the degradation of client proteins and subsequent antiproliferative effects. nih.govnih.gov Optimized analogues have demonstrated nanomolar antiproliferative activity across multiple cancer cell lines. researchgate.net

| Compound Class | Target Enzyme | Key Finding | Source |

|---|---|---|---|

| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | IC50 = 11.5 µg/ml (Comparable to Celecoxib at 13.4 µg/ml) | nano-ntp.com |

| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates | COX-2 | IC50 values for some derivatives were comparable to refecoxib. | jocpr.com |

| 2-aminobenzamide derivatives | Hsp90 | Showed strong binding affinity and nanomolar antiproliferative activity. | nih.govresearchgate.net |

| Benzisoxazole derivatives | Hsp90 | Bind in the ATP binding pocket, structure-based optimization led to potent analogues. | nih.govnovartis.com |

Interaction with Biopolymers (e.g., DNA)

The mechanism of action for some benzoxazole derivatives involves direct interaction with biopolymers like DNA. Studies have investigated their potential as inhibitors of DNA topoisomerases, enzymes that are critical for DNA replication and transcription. esisresearch.org For example, a series of 2-substituted benzoxazoles were evaluated for their inhibitory activities on eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). esisresearch.org Certain derivatives were found to inhibit one or both enzymes, with 2-(4'-bromophenyl)-6-nitrobenzoxazole being the most effective Topo II inhibitor (IC50 of 71 µM) and 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole being the most effective Topo I inhibitor (IC50 of 104 µM). esisresearch.org

Additionally, molecular docking studies suggest that the antibacterial activity of some 2-substituted benzoxazole derivatives may be linked to the inhibition of DNA gyrase, a type II topoisomerase. nih.gov This indicates that DNA and its associated enzymes are significant targets for this class of compounds.

Anti-inflammatory Research Applications

Benzoxazole derivatives have been widely explored for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade. jocpr.comnano-ntp.com

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. nano-ntp.comderpharmachemica.com COX-1 is a constitutive enzyme involved in normal cellular functions, while COX-2 is induced during inflammation. jocpr.com The development of selective COX-2 inhibitors is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. derpharmachemica.com

Research has demonstrated that novel series of benzoxazole derivatives can serve as excellent candidates for selective COX-2 inhibition. nano-ntp.com

A study on methyl-2-aminobenzoxazole-5-carboxylate derivatives showed moderate to good COX-2 inhibition activity. nano-ntp.com

Another series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates also showed potent and selective COX-2 inhibitory activity, with some compounds having IC50 values comparable to the standard drug refecoxib. jocpr.com

The selectivity of these compounds is a key feature, with some derivatives being over 400 times more selective for COX-2 compared to COX-1. derpharmachemica.com

| Compound Series | COX-2 IC50 (µg/ml) | Standard Drug (IC50 µg/ml) | Source |

|---|---|---|---|

| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 | Celecoxib (13.4) | nano-ntp.com |

| 2-Amino benzoxazole-5-carbohydrazide | 26.3 | Celecoxib (13.4) | nano-ntp.com |

| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | 25.8 | Celecoxib (13.4) | nano-ntp.com |

| Methyl-2-{(2-(dipropylamino)acetamido)}-benzoxazole-5-carboxylate (VIIe) | 10.72 | Refecoxib (7.79) | jocpr.com |

| Methyl-2-{(2-(diisopropylamino)acetamido)}-benzoxazole-5-carboxylate (VIIf) | 10.85 | Refecoxib (7.79) | jocpr.com |

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, benzoxazole derivatives can modulate broader inflammatory signaling pathways. A series of benzoxazolone derivatives were synthesized and tested for their ability to inhibit the Myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) in sensing lipopolysaccharides (LPS) and initiating an inflammatory response. nih.govresearchgate.net Several compounds demonstrated significant anti-inflammatory activity by reducing the production of the pro-inflammatory cytokine IL-6, with IC50 values in the low micromolar range. nih.gov The most active compound was found to bind directly to the MD2 protein, suggesting that these derivatives could serve as promising lead compounds for the development of novel anti-inflammatory agents that target the MD2-TLR4 signaling complex. nih.gov

Other Reported Biological Activities of Benzoxazole Derivatives

The versatile benzoxazole nucleus is present in compounds that exhibit a wide spectrum of biological activities beyond anticancer and anti-inflammatory effects. jocpr.comglobalresearchonline.netresearchgate.net Numerous studies have reported its potential in various therapeutic areas:

Antimicrobial and Antifungal Activity: Benzoxazole derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against various Candida and Aspergillus species. nih.govnih.gov In some cases, their activity is higher than commercially available antimicrobial drugs. nih.gov

Analgesic Activity: Certain 2-oxo-3H-benzoxazole derivatives, particularly those with substitutions at the 3 and 6 positions, have been reported to possess potent analgesic properties. jocpr.com

Anthelmintic Activity: Derivatives such as 5-nitro-1,3-benzoxazole have demonstrated strong anthelmintic effects, with molecular docking studies suggesting the inhibition of the β-tubulin protein in parasites as the underlying mechanism. globalresearchonline.net

Transporter Inhibition: A recent study identified 2-aminobenzoxazole derivatives as potent inhibitors of Spinster Homolog 2 (Spns2), a transporter for the signaling lipid sphingosine-1-phosphate (S1P). nih.govnih.gov Inhibition of S1P transport is a therapeutic strategy for autoimmune diseases. nih.gov

The diverse pharmacological profile of benzoxazole derivatives underscores their importance as a privileged scaffold in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications. jocpr.comglobalresearchonline.net

Antihyperlipidemic Activity

While specific studies focusing solely on this compound derivatives for antihyperlipidemic activity are not extensively detailed in the reviewed literature, research on related structures underscores the importance of the heterocyclic core in this therapeutic area. scielo.br Studies on a series of N-(benzoylphenyl)-carboxamide derivatives which include various heterocyclic rings have shown that the nature of the attached ring is essential for antihyperlipidemic activity. scielo.br For instance, replacing an oxygen atom with sulfur in the heterocyclic nucleus was found to significantly alter the biological activity. scielo.br This suggests that the heteroatoms within the ring system, such as the oxygen and nitrogen in a benzoxazole core, likely play a critical role in the molecule's interaction with its biological targets. scielo.br Further investigation is required to specifically elucidate the antihyperlipidemic potential of this compound derivatives.

Antiviral Activity

The benzoxazole scaffold is present in numerous synthetic and naturally occurring compounds that exhibit a wide spectrum of biological actions, including antiviral properties. semanticscholar.org Schiff bases derived from various heterocyclic compounds have also been noted for their potential antiviral, among other, activities. However, specific research detailing the antiviral activity of derivatives of this compound is limited in the available literature. While the broader class of benzoxazoles is recognized for its potential in this field, dedicated studies are needed to isolate and characterize the specific antiviral effects of compounds derived from this particular carboxylic acid core. semanticscholar.org

Antiprotozoal Activity

Benzoxazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents. semanticscholar.org In a study focused on developing novel treatments for diseases like malaria, leishmaniasis, and trypanosomiasis, a series of compounds was synthesized using benzoxazolyl aniline (B41778) as a core scaffold. semanticscholar.org The biological evaluation of these derivatives revealed significant findings. semanticscholar.org

Specifically, the chloroacetylation of the parent 3-benzoxazolyl aniline compound led to a derivative with notable antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. semanticscholar.org Another study on the related 2-amino-4-(p-substituted phenyl)-oxazole scaffold (note the absence of the fused benzene (B151609) ring) also demonstrated potent antiprotozoal activity. researchgate.net In this research, derivatives were tested against Giardia lamblia and Trichomonas vaginalis. The compound 2-amino-4-(p-benzoyloxyphenyl)-oxazole was found to be the most active against G. lamblia, while 2-amino-4-(p-bromophenyl)-oxazole showed the highest activity against T. vaginalis. researchgate.net These findings highlight the potential of the 2-amino-oxazole core structure as a foundation for developing effective antiprotozoal drugs. semanticscholar.orgresearchgate.net

Table 1: Antiprotozoal Activity of Selected Oxazole (B20620) and Benzoxazole Derivatives

Antileishmanial Activity

As a specific subset of antiprotozoal action, antileishmanial activity has been observed in benzoxazole derivatives. semanticscholar.org Leishmaniasis is a significant neglected tropical disease, and new therapeutic agents are urgently needed. semanticscholar.org Research into benzoxazolyl aniline derivatives showed that certain compounds possess moderate inhibitory activity against Leishmania species. semanticscholar.org

While not direct derivatives of the title compound, structure-activity relationship insights can be drawn from related heterocyclic systems. For example, a study on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed that the addition of a benzothiazole (B30560) group to an amino-acridinone core could enhance antileishmanial capabilities. nih.gov Crucially, this study found that the presence of specific substituents was essential for activity; a 6-amino-benzothiazole group or a 6-nitro-benzothiazole group was critical for specific toxicity against the amastigote stage of the parasite. nih.gov This underscores how specific substitutions on the fused benzene ring system can be pivotal for targeted biological activity.

Muscle Relaxant Properties

The benzoxazole moiety is recognized as a core structure in compounds with a variety of pharmacological effects, including muscle-relaxant properties. nih.gov However, the literature provides this information as a general characteristic of the broader class of benzoxazole derivatives without detailing specific studies on this compound derivatives for this particular activity. nih.gov Further targeted research is necessary to confirm and quantify the muscle relaxant potential of compounds derived from this specific scaffold.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core ring system. tandfonline.com SAR studies provide crucial insights into how chemical modifications influence efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents. tandfonline.com

Impact of Substituents on the Benzoxazole Ring System on Biological Activity

Research has consistently shown that substituents at positions 2 and 5 of the benzoxazole ring are particularly important for modulating biological activity. nih.gov

Position 2 Substituents: The group attached at the 2-position significantly influences the compound's pharmacological profile.

Aryl Groups: In studies on antitumor activity, the introduction of substituted phenyl rings at the 2-position was critical. researchgate.netmdpi.com For instance, a derivative bearing a p-fluorophenyl group showed increased cytotoxicity against several cancer cell lines. researchgate.netmdpi.com Similarly, a 2-(4-chlorophenyl) derivative was also identified as a potent antitumor agent. mdpi.com

Heterocyclic Groups: The presence of azaaromatic (nitrogen-containing) heterocyclic groups at position 2 was associated with antifungal activity. nih.gov

Position 5 and 6 Substituents: The benzene portion of the benzoxazole core also offers a key site for modification.

Carboxylic Acid Group: The presence of an acetic acid group at the 5-position was found to elevate cytotoxic activity against human breast and colorectal cancer cell lines. nih.gov

Halogens: A 5-chloro substituent on the benzoxazole ring resulted in the highest inhibitory activity against the enzyme butyrylcholinesterase (BuChE). nih.gov In a separate study of coumarin-benzoxazole hybrids, a bromine substituent on the benzoxazole moiety conferred the most potent antiproliferative activity, following the order of potency: Br > SO₂NH₂ > H > Ph > CH₃. tandfonline.com

Acyl Groups: For analgesic and anti-inflammatory properties in 2-oxo-3H-benzoxazole derivatives, a 6-acyl function was found to be favorable for activity. jocpr.com

Table 2: Summary of Structure-Activity Relationship (SAR) for Benzoxazole Derivatives

Influence of Carboxylic Acid and Amino Group Modifications on Biological Potency

Modifications of the carboxylic acid at the C-5 position and the amino group at the C-2 position have been shown to significantly impact the biological potency of 2-amino-1,3-benzoxazole derivatives. These two functional groups are primary targets for derivatization to explore the chemical space around the core scaffold and optimize activity.

The carboxylic acid group at C-5 is often esterified or converted into amides to alter polarity, lipophilicity, and potential interactions with target enzymes or receptors. For instance, the conversion of the C-5 carboxylic acid to its methyl ester is a common strategy in the synthesis of benzoxazole derivatives for biological screening. jetir.org Some studies suggest that the presence of an acetic acid group at this position can enhance cytotoxic activity against certain cancer cell lines. rsc.org

The 2-amino group is a versatile handle for introducing a variety of substituents. Its basicity and nucleophilicity allow for straightforward reactions to form amides, sulfonamides, and ureas. These modifications can profoundly affect the molecule's electronic properties and its ability to form hydrogen bonds, which are often critical for target binding.

In the pursuit of novel antifungal agents, a series of derivatives were synthesized where the 2-amino group was acylated to form amides and sulfonamides. nih.gov The biological evaluation of these compounds against various phytopathogenic fungi revealed important SAR insights.

Key findings from these modifications include:

N-Acylation: The introduction of an acyl group (forming an amide) at the 2-amino position was explored. For example, reaction of the parent amine with various acid chlorides can yield N-acyl derivatives. jetir.org

N-Sulfonylation: Conversion of the 2-amino group to a sulfonamide by reacting it with sulfonyl chlorides is another key modification. Studies have shown that these derivatives exhibit potent biological activities. nih.gov

The data suggests that modifications at the 2-amino position are a valid strategy for modulating antifungal potency. The electronic and steric properties of the substituent introduced play a crucial role in determining the level of activity.

| Compound ID | Modification at 2-Position | Substituent at 5-Position | Botrytis cinerea | Sclerotinia sclerotiorum |

|---|---|---|---|---|

| Derivative 1 | -NH2 (unmodified) | -CH3 | 4.53 | 10.31 |

| Derivative 2 | -NHSO2CH3 (Sulfonamide) | -CH3 | >50 | >50 |

| Derivative 3 | -NHSO2(4-CH3-Ph) (Sulfonamide) | -CH3 | >50 | >50 |

| Derivative 4 | -NHCO(4-F-Ph) (Amide) | -Cl | 15.72 | 11.25 |

| Derivative 5 | -NHCO(4-Cl-Ph) (Amide) | -Cl | 10.24 | 16.81 |

Positional Effects of Substituents on Observed Biological Responses

The position of substituents on the benzene ring of the this compound scaffold plays a critical role in determining the biological response. Altering the substitution pattern can affect the molecule's conformation, electronic distribution, and interaction with the biological target, leading to significant changes in activity.

SAR studies have consistently shown that positions 2 and 5 are critical for modulating the biological activity of benzoxazole derivatives. nih.govjocpr.com While the substituent at the 2-position is often considered decisive for the type of activity, the group at the 5-position is thought to influence the intensity of this activity. jocpr.com However, substitutions at other positions, such as C-4, C-6, and C-7, are also instrumental in fine-tuning the pharmacological profile.

For example, the introduction of a bromine atom, an electron-withdrawing group, at the C-7 position of a related benzoxazolylalanine series resulted in a marked increase in antifungal activity. nih.gov This highlights the sensitivity of the benzoxazole system to substitution at positions other than the commonly modified C-2 and C-5. Similarly, the presence of a 4-methyl group has been noted to confer high inhibitory activity in certain benzoxazole derivatives. rsc.org

In a study focused on developing antifungal agents, various alkyl groups were introduced at the C-5 position of the 2-aminobenzoxazole core. nih.gov The nature of this alkyl group had a profound impact on the resulting antifungal potency against a panel of eight phytopathogenic fungi.

Key observations on positional effects include:

Position 5: The size and nature of the substituent at C-5 are crucial. In one study, a simple methyl group at C-5 yielded a compound with potent, broad-spectrum antifungal activity. nih.gov

Position 7: Introduction of a halogen, such as bromine, at C-7 can significantly enhance biological activity, as seen in related scaffolds. nih.gov

Positions 4 and 6: These positions are also viable points for modification. It has been noted that acyl groups at the C-6 position of the related 2-oxo-3H-benzoxazole ring were favorable for analgesic activity. jocpr.com

| Compound ID | Substituent at C-5 | Botrytis cinerea | Alternaria solani | Fusarium graminearum |

|---|---|---|---|---|

| Compound A | -H | 6.12 | 12.35 | 16.60 |

| Compound B | -Cl | 2.93 | 1.48 | 5.43 |

| Compound C | -CH3 | 4.53 | 6.24 | 10.31 |

| Compound D | -CH2CH3 | 3.81 | 4.16 | 7.25 |

| Compound E | -Cyclopropyl | 2.84 | 5.62 | 6.83 |

Future Research Directions and Potential Academic Applications of 2 Amino 1,3 Benzoxazole 5 Carboxylic Acid

Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

Future research will heavily focus on the rational design and synthesis of novel analogues of 2-amino-1,3-benzoxazole-5-carboxylic acid to improve target specificity and biological potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to optimize interactions with biological targets.

A notable area of development is in the creation of inhibitors for the sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). nih.govacs.org Research has shown that the 2-aminobenzoxazole (B146116) scaffold is a viable starting point for developing potent Spns2 inhibitors. nih.govnih.gov SAR studies have revealed that modifications to the hydrophobic tail, the heterocyclic linker, and the amine head group can significantly impact inhibitory activity. nih.gov For instance, derivatives bearing a pyrrolidine (B122466) head group and a decyl tail have demonstrated high potency. nih.gov One of the most potent inhibitors identified, compound SLB1122168 (33p) , has an IC50 of 94 ± 6 nM against Spns2-mediated S1P release. acs.orgnih.gov

Another promising direction is the development of new antifungal agents. nih.gov Systematic modifications of the 2-aminobenzoxazole core have yielded compounds with broad-spectrum activity against various phytopathogenic fungi. nih.gov Synthetic strategies involve Suzuki cross-coupling reactions to introduce C-5-alkyl substituents and acylation reactions to prepare amide and sulfonamide derivatives at the 2-amino position. nih.gov These studies provide a blueprint for creating extensive libraries of analogues for screening against a wide range of biological targets.

Table 1: Structure-Activity Relationship (SAR) Insights for 2-Aminobenzoxazole Analogues

| Scaffold Modification | Target | Resulting Effect on Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Addition of pyrrolidine head group and decyl tail | Spns2 | Increased inhibitory potency | Identified SLB1122168 (33p) as a potent inhibitor (IC50 = 94 ± 6 nM). | nih.govacs.orgnih.gov |

| Introduction of C-5 alkyl substituents | Phytopathogenic Fungi | Enhanced antifungal activity | Compounds 3a , 3b , 3c , 3e , 3m , and 3v showed excellent, broad-spectrum antifungal effects. | nih.gov |

| Acylation of 2-amino group to form amides/sulfonamides | Phytopathogenic Fungi | Modulation of antifungal potency | Provided a convenient method for generating diverse derivatives for screening. | nih.gov |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While Spns2 has been identified as a key target, the 2-aminobenzoxazole scaffold likely interacts with numerous other biological molecules. nih.govacs.org Its structural similarity to nucleic acid bases like guanine (B1146940) and adenine (B156593) may allow it to interact with a variety of biological receptors. rsc.org Future research should aim to uncover these undiscovered targets and elucidate the corresponding mechanisms of action.

Derivatives of this scaffold have been reported to act as inhibitors of various enzymes, including proteases, chymase, butyrylcholinesterase, and topoisomerase II. nih.gov The broader benzoxazole (B165842) class also exhibits inhibitory activity against targets such as elastase and α-glucosidase. rsc.org A comprehensive approach using techniques like affinity chromatography, activity-based protein profiling, and yeast two-hybrid screening could identify novel protein binding partners for this compound and its derivatives. Understanding this "polypharmacology" is essential for both identifying new therapeutic applications and predicting potential off-target effects.

Advanced Computational Modeling for Rational Drug Discovery and Optimization

Advanced computational tools are indispensable for accelerating the discovery and optimization of novel agents based on the this compound structure. In silico methods can guide synthetic efforts, reduce costs, and provide deep insights into molecular interactions.

Molecular docking is a key technique for predicting the binding affinity and orientation of ligands within the active site of a biological target. researchgate.net For example, docking studies have been performed on benzoxazole derivatives to investigate their interaction with the S. aureus gyrase complex. researchgate.net Such studies can help prioritize which analogues to synthesize and test.

Furthermore, Density Functional Theory (DFT) calculations can be employed to understand reaction mechanisms and predict selectivity during synthesis. marmara.edu.tr This is particularly useful for complex cyclization reactions, ensuring the desired product is obtained. marmara.edu.tr By modeling potential reaction pathways, chemists can select optimal conditions before entering the lab. marmara.edu.tr

Table 2: Applications of Computational Modeling in Benzoxazole Research

| Computational Technique | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Lead Optimization | Predict binding modes and affinities of analogues to specific targets (e.g., S. aureus gyrase). | researchgate.net |

| Density Functional Theory (DFT) | Synthetic Route Optimization | Elucidate reaction mechanisms and understand regioselectivity in cyclization reactions. | marmara.edu.tr |

| In Silico Ligand-Target Interaction | Target Identification | Support experimental findings and predict potential biological targets for novel compounds. | acs.org |

Integration of Sustainable Green Chemistry Principles in Synthetic Development

The future of chemical synthesis lies in the adoption of sustainable and environmentally friendly practices. Research into the synthesis of benzoxazoles is increasingly focused on green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. jetir.orgorganic-chemistry.orgnih.gov

Several green synthetic methodologies have been developed for benzoxazole derivatives. rsc.org These include:

Use of Green Solvents: Performing reactions in aqueous media to replace volatile organic solvents. organic-chemistry.orgorgchemres.org

Reusable Catalysts: Employing catalysts like samarium triflate, copper sulfate, or nanocatalysts that can be recovered and reused over multiple cycles. rsc.orgorganic-chemistry.orgorgchemres.org

Mild Reaction Conditions: Developing methods that proceed at room temperature and ambient pressure, reducing energy consumption. rsc.orgjetir.orgjetir.org

Solvent-Free Reactions: Utilizing techniques like grinding reactants together with a catalyst, which can lead to shorter reaction times and excellent yields without any solvent. rsc.org

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reactions, often resulting in higher yields and cleaner product profiles in a fraction of the time required for conventional heating. rsc.org

These approaches not only minimize the environmental impact of synthesis but also often lead to simpler, more efficient, and economically viable production methods. jetir.orgjetir.org

Development of Multimodal Therapeutic Agents

The diverse biological activities associated with the 2-aminobenzoxazole scaffold make it an ideal candidate for the development of multimodal therapeutic agents. nih.govnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, which can be particularly effective for treating complex diseases like cancer or infections involving inflammation.

Future research could focus on creating hybrid molecules by linking the this compound core to other known pharmacophores. For example, a hybrid compound could be designed to possess both antimicrobial and anti-inflammatory properties by combining the benzoxazole moiety with a non-steroidal anti-inflammatory drug (NSAID) structure. The carboxylic acid group at the 5-position serves as a perfect anchor point for covalently linking to other molecular fragments through amide or ester bonds. Such multimodal agents could offer synergistic efficacy and a reduced likelihood of developing drug resistance.

Exploration of Applications in Advanced Materials Science

Beyond medicine, the unique photophysical properties of the benzoxazole ring system open up exciting opportunities in advanced materials science. nih.gov Benzoxazole derivatives are known to be fluorescent and have been used as whitening agents and dyes. rsc.orgjetir.org

Future academic research could explore the incorporation of this compound into novel functional materials. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the scaffold could be harnessed to create new emissive materials for displays and lighting.

Chemical Sensors: The 2-amino group and the aromatic system can interact with metal ions and other analytes. By monitoring changes in fluorescence, these molecules could serve as sensitive and selective chemical sensors. jetir.org

Functional Polymers: The carboxylic acid group provides a reactive site for polymerization. Polymers incorporating this moiety could possess unique optical, thermal, or electronic properties suitable for a range of high-tech applications.

The exploration of these avenues could lead to the development of novel materials with tailored properties for electronics, diagnostics, and industrial applications.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm the benzoxazole ring structure and carboxylic acid group. For example, the carboxylic proton appears as a broad peak at δ 10–12 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .

- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~3400 cm (N-H stretch) verify functional groups .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS ensures purity (>95%) and molecular ion confirmation (m/z 193.1 for [M+H]) .

How can computational methods like molecular docking predict the bioactivity of benzoxazole derivatives against therapeutic targets?

Advanced

Molecular docking studies (e.g., using AutoDock Vina) model interactions between the benzoxazole scaffold and enzyme active sites. For example:

- COX-2 inhibition : The carboxylic acid group forms hydrogen bonds with Arg120 and Tyr355, while the benzoxazole ring occupies the hydrophobic pocket, as shown in studies of analogous COX-2 inhibitors .

- Antimicrobial targets : Docking into bacterial DNA gyrase (PDB: 1KZN) predicts binding affinity via π-π stacking with Phe88 and ionic interactions with Glu50 . Validation requires correlation with in vitro IC assays.

What strategies can mitigate low aqueous solubility of this compound in biological assays?

Q. Advanced

- Prodrug derivatization : Esterification of the carboxylic acid (e.g., methyl or PEGylated esters) enhances solubility. Hydrolysis in physiological conditions regenerates the active form .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to maintain stability.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cell-based assays .

What are the common impurities formed during synthesis, and how are they analyzed?

Q. Basic

- Byproducts : Uncyclized intermediates (e.g., Schiff bases) or oxidized side products (e.g., quinones).

- Analytical methods :

- TLC : Silica gel GF254 plates (ethyl acetate/hexane, 3:1) detect unreacted starting materials.

- HPLC-DAD : Quantifies impurities at 254 nm using a C18 column and 0.1% trifluoroacetic acid in the mobile phase .

How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of benzoxazole derivatives?

Q. Advanced

- Substituent effects :

- Electron-donating groups (e.g., -OCH at position 5) enhance Gram-positive activity by improving membrane penetration .

- Halogenation (e.g., -Cl at position 4) increases potency against multidrug-resistant Staphylococcus aureus (MIC: 2–4 µg/mL) .

- Backbone modifications : Replacing the carboxylic acid with a sulfonamide group improves solubility without losing activity .

How do substituents on the benzoxazole ring influence photophysical properties for fluorescence-based applications?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO): Quench fluorescence by promoting non-radiative decay.

- Aromatic extensions (e.g., quinoline at position 2): Shift emission wavelengths (λ 450–550 nm) via extended conjugation, useful for metal ion sensing (e.g., Al, Cu) .

- Solvatochromism : Polar solvents stabilize excited states, causing red shifts in emission spectra. For example, 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester exhibits λ shifts from 420 nm (hexane) to 480 nm (methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.